1-(Oxolan-3-yl)ethane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C6H11ClO3S |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
1-(oxolan-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-5(11(7,8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
LNKLIOAUCIAOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCOC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Corresponding Sulfonic Acid or Sulfonate Precursors
The most common synthetic approach involves converting the corresponding sulfonic acid or sulfonate precursor into the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This method is widely used for sulfonyl chloride synthesis due to its efficiency and relatively mild conditions.
-
- Start with 1-(oxolan-3-yl)ethane-1-sulfonic acid or a sulfonate salt.
- React with thionyl chloride under anhydrous conditions, typically refluxing in an inert solvent like dichloromethane or chloroform.
- The sulfonic acid hydroxyl group is replaced by chlorine, yielding the sulfonyl chloride.
-
- Temperature control is critical to avoid decomposition of the oxolane ring.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
- Reaction times vary from several hours to overnight depending on scale and reagent purity.
-
- High yield and purity.
- Straightforward procedure adaptable to laboratory and industrial scales.
Oxidative Chlorination Using Chlorinating Agents with Controlled Conditions
Alternative methods involve oxidative chlorination, where sulfonyl chlorides are formed from sulfides or sulfonamides via oxidation and chlorination steps.
-
- A sulfonamide precursor (e.g., 1-(oxolan-3-yl)ethane-1-sulfonamide) can be treated with thionyl chloride to convert the sulfonamide into the sulfonyl chloride.
- Reaction conditions typically include low temperatures and inert atmosphere to minimize side reactions.
- Purification by recrystallization or low-temperature filtration is employed to isolate the product.
-
- Studies indicate that controlling temperature below 5 °C during chlorination improves yield and reduces by-products.
- Use of dry solvents such as diethyl ether or dichloromethane is recommended.
- Post-reaction workup involves washing with sodium bicarbonate and brine to remove residual acids and chlorinating agents.
Industrial-Scale Synthesis Considerations
In industrial contexts, synthesis is scaled up with attention to reaction kinetics, heat management, and reagent stoichiometry.
-
- Large reactors equipped with temperature control systems maintain reaction temperatures between 0 °C and 25 °C.
- Continuous addition of thionyl chloride or other chlorinating agents ensures controlled reaction rates.
- Use of bases like triethylamine may be employed to neutralize hydrogen chloride generated during chlorination.
- Final product isolation involves solvent extraction, drying over magnesium sulfate or sodium sulfate, and crystallization.
-
- Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm product identity and purity.
- Moisture content is minimized to prevent hydrolysis of sulfonyl chloride.
Environmental and Safety Notes:
- Proper ventilation and handling protocols for toxic and corrosive reagents are mandatory.
- Waste streams containing chlorinated by-products require appropriate treatment.
Comparative Table of Preparation Methods
| Preparation Method | Reagents Used | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Chlorination of Sulfonic Acid with SOCl2 | Thionyl chloride | Reflux, anhydrous, inert solvent | High yield, straightforward | Corrosive reagents, moisture sensitive |
| Conversion from Sulfonamide with SOCl2 | Thionyl chloride | Low temperature (<5 °C), dry solvents | Good control over side reactions | Requires precursor sulfonamide |
| Industrial-scale synthesis | Thionyl chloride, base (triethylamine) | Controlled temp 0–25 °C, large reactors | Scalable, efficient | Requires strict safety controls |
Research Findings and Optimization Notes
-
- Temperature control is critical to maintaining oxolane ring integrity.
- Use of dry solvents and inert atmosphere reduces hydrolysis and side reactions.
- Slow addition of chlorinating agent improves selectivity.
-
- Laboratory scale yields typically range from 75% to 90%.
- Industrial processes aim for yields above 85% with high purity.
-
- Low-temperature recrystallization from diethyl ether or hexanes is effective.
- Drying under vacuum at low temperature preserves product stability.
-
- NMR (¹H and ¹³C) confirms the presence of the oxolane ring and sulfonyl chloride group.
- IR spectroscopy shows characteristic S=O and S–Cl stretching bands.
- Mass spectrometry confirms molecular weight and fragmentation patterns.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic acids: Formed by hydrolysis
Scientific Research Applications
1-(Oxolan-3-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate derivatives, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)ethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Core Structural Differences
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent(s) |
|---|---|---|---|---|
| 1-(Oxolan-3-yl)ethane-1-sulfonyl chloride | Not explicitly listed | - | - | Oxolan (tetrahydrofuran) ring |
| 1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride | C₅H₁₀ClNO₃S | 199.66 | 1601248-25-2 | Dimethylcarbamoyl group |
| Ethanesulfonyl chloride | C₂H₅ClO₂S | 128.58 | 594-44-5 | Simple ethane backbone |
| 1,1-Ethanedisulfonyl dichloride | C₂H₄Cl₂O₄S₂ | 227.09 | 99591-77-2 | Dual sulfonyl chloride groups |
| 3,3-Difluorocyclopentane-1-sulfonyl chloride | C₅H₇ClF₂O₂S | 204.62 | 1309433-75-7 | Fluorinated cyclopentane ring |
Key Observations :
- Electron-Withdrawing Groups : Fluorinated analogs (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) exhibit enhanced electrophilicity due to fluorine’s electron-withdrawing nature, whereas dimethylcarbamoyl groups may modulate reactivity via resonance effects .
- Reactivity: 1,1-Ethanedisulfonyl dichloride’s dual sulfonyl chloride groups enable crosslinking or polymerization applications, unlike mono-functionalized analogs .
Biological Activity
1-(Oxolan-3-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its oxolane (tetrahydrofuran) structure, is involved in various biochemical interactions, making it a candidate for further research in pharmacology and biochemistry.
- Molecular Formula : C₇H₁₃ClO₂S
- Molecular Weight : 194.70 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C(C1CCCO1)S(=O)(=O)Cl
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The sulfonyl group can act as an electrophile, facilitating nucleophilic attacks by amino groups in proteins, which may lead to inhibition or modulation of enzyme activity. This interaction can affect metabolic pathways and cellular signaling processes.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that sulfonyl chlorides can possess antibacterial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
- Anticancer Properties : Some sulfonyl chlorides have been investigated for their cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, making them candidates for cancer therapy.
- Enzyme Inhibition : The electrophilic nature of the sulfonyl group allows it to inhibit various enzymes by forming covalent bonds with active site residues, which can be exploited in drug design.
Case Study 1: Antimicrobial Activity
A study assessing the antimicrobial efficacy of sulfonyl derivatives found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing that modifications to the oxolane ring could enhance activity.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| This compound | 8 | 16 |
| Control (Standard Antibiotic) | 4 | 8 |
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of sulfonyl chlorides on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound induced significant apoptosis at concentrations above 10 µM.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
Research Findings
Recent studies have highlighted the versatility of sulfonyl chlorides in biological applications:
- Biochemical Interactions : Sulfonyl chlorides can modify proteins through acylation, which alters their function and stability.
- Drug Development : The unique structural features of compounds like this compound make them suitable scaffolds for developing new therapeutics targeting specific enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
